molecular formula C10H5ClFNO B1607959 2-Chloro-6-fluoroquinoline-3-carbaldehyde CAS No. 749920-54-5

2-Chloro-6-fluoroquinoline-3-carbaldehyde

Cat. No.: B1607959
CAS No.: 749920-54-5
M. Wt: 209.6 g/mol
InChI Key: AWXUFNXARKHKDY-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoroquinoline-3-carbaldehyde: is a heterocyclic aromatic compound with the molecular formula C10H5ClFNO . It is a derivative of quinoline, which is a nitrogen-containing aromatic compound. The presence of both chlorine and fluorine atoms in the quinoline ring makes this compound particularly interesting for various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoroquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to form the desired aldehyde group at the 3-position of the quinoline ring . The reaction conditions generally include heating the mixture to a specific temperature to ensure the formation of the product.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-fluoroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-6-fluoroquinoline-3-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 2-Chloro-6-fluoroquinoline-3-carbaldehyde is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its reactivity and biological activity. The combination of these substituents in the quinoline ring enhances its potential as a versatile intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

2-chloro-6-fluoroquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFNO/c11-10-7(5-14)3-6-4-8(12)1-2-9(6)13-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXUFNXARKHKDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366634
Record name 2-Chloro-6-fluoroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749920-54-5
Record name 2-Chloro-6-fluoroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-fluoroquinoline-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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